molecular formula C11H19NO3 B1344958 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid CAS No. 1158712-36-7

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid

Cat. No.: B1344958
CAS No.: 1158712-36-7
M. Wt: 213.27 g/mol
InChI Key: XZSJNHBRVLLOCT-UHFFFAOYSA-N
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Description

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO3. It is a piperidine derivative that contains a tetrahydro-2H-pyran ring and a carboxylic acid group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid share structural similarities but may differ in their biological activities and applications.

    Tetrahydro-2H-pyran Derivatives: These compounds contain the tetrahydro-2H-pyran ring but may have different functional groups attached, leading to varied properties.

The uniqueness of this compound lies in its specific combination of the piperidine and tetrahydro-2H-pyran rings, along with the carboxylic acid group, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(oxan-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSJNHBRVLLOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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